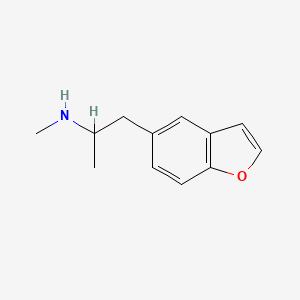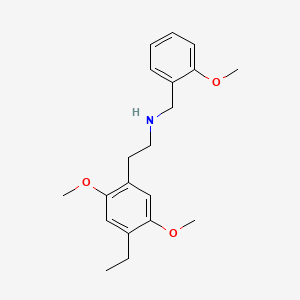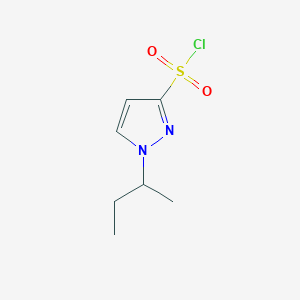![molecular formula C10H12S B1651940 [(2-METHYLPROP-1-EN-1-YL)SULFANYL]BENZENE CAS No. 13640-71-6](/img/structure/B1651940.png)
[(2-METHYLPROP-1-EN-1-YL)SULFANYL]BENZENE
描述
[(2-METHYLPROP-1-EN-1-YL)SULFANYL]BENZENE is an organic compound with the molecular formula C10H12S and a molecular weight of 164.27 g/mol. This compound is characterized by the presence of a benzene ring substituted with a (2-methyl-1-propenyl)thio group, making it a unique derivative of benzene.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2-METHYLPROP-1-EN-1-YL)SULFANYL]BENZENE can be achieved through various organic reactions. One common method involves the reaction of benzene with (2-methyl-1-propenyl)thiol under specific conditions to introduce the thio group onto the benzene ring. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize advanced catalytic processes and optimized reaction conditions to maximize yield and purity. The exact details of industrial production methods are proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
[(2-METHYLPROP-1-EN-1-YL)SULFANYL]BENZENE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thio group to a thiol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
科学研究应用
[(2-METHYLPROP-1-EN-1-YL)SULFANYL]BENZENE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of [(2-METHYLPROP-1-EN-1-YL)SULFANYL]BENZENE involves its interaction with specific molecular targets. The thio group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The benzene ring can also participate in π-π interactions with aromatic residues in biological molecules, influencing their activity and stability.
相似化合物的比较
Similar Compounds
Benzene, (2-methyl-1-propenyl)-: A similar compound with a (2-methyl-1-propenyl) group but without the thio substitution.
Benzene, (2-methyl-2-propenyl)-: Another derivative with a different positional isomer of the propenyl group.
Benzene, (1-methyl-1-propenyl)-: A compound with a (1-methyl-1-propenyl) group, differing in the position of the methyl group.
Uniqueness
[(2-METHYLPROP-1-EN-1-YL)SULFANYL]BENZENE is unique due to the presence of the thio group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The thio group can engage in specific interactions and reactions that are not possible with other similar compounds.
属性
CAS 编号 |
13640-71-6 |
|---|---|
分子式 |
C10H12S |
分子量 |
164.27 g/mol |
IUPAC 名称 |
2-methylprop-1-enylsulfanylbenzene |
InChI |
InChI=1S/C10H12S/c1-9(2)8-11-10-6-4-3-5-7-10/h3-8H,1-2H3 |
InChI 键 |
UVHYYIMOVRGUFO-UHFFFAOYSA-N |
SMILES |
CC(=CSC1=CC=CC=C1)C |
规范 SMILES |
CC(=CSC1=CC=CC=C1)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B1651858.png)
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)piperidine-4-carboxamide oxalate](/img/structure/B1651859.png)
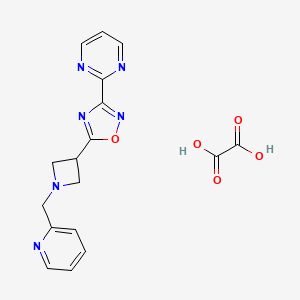
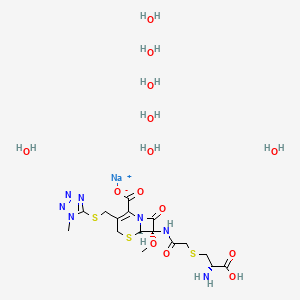
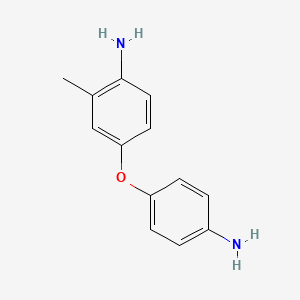
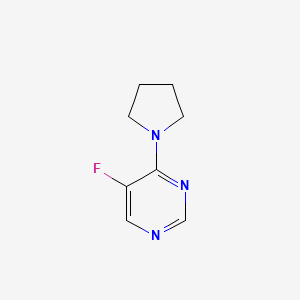
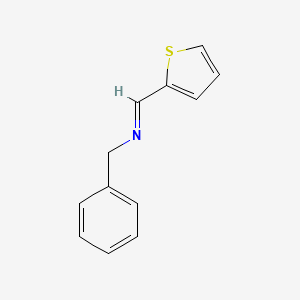
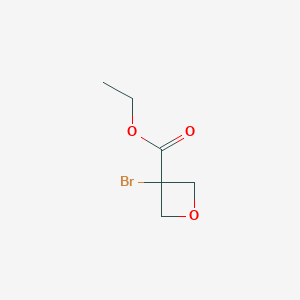
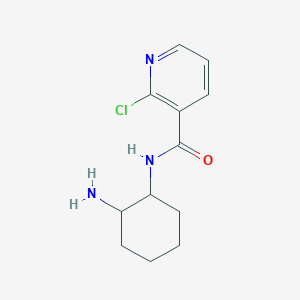
![4-[[(4-Cyanophenyl)methyl-(piperidin-3-ylmethyl)amino]methyl]benzonitrile](/img/structure/B1651872.png)

